(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Overview
Description
Preparation Methods
Cinchonine can be extracted from the bark of Cinchona trees. The extraction process involves the use of solvents such as ethanol, chloroform, or ether . Industrial production methods often involve the isolation of cinchonine from other alkaloids present in the bark through fractional crystallization and other purification techniques . Additionally, cinchonine can be synthesized through various chemical reactions, including the polymer-supported synthesis of cinchona alkaloid catalysts .
Chemical Reactions Analysis
Cinchonine undergoes several types of chemical reactions, including:
Oxidation: Cinchonine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert cinchonine into different reduced forms.
Substitution: Cinchonine can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cinchonine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of cinchonine involves its interaction with various molecular targets and pathways. For example, cinchonine has been shown to activate caspase-3 and PARP-1, triggering the endoplasmic reticulum stress response . It also up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α . Additionally, cinchonine inhibits osteoclastogenesis by inhibiting TAK1 activation and suppressing NFATc1 expression through the regulation of AP-1 and NF-κB .
Comparison with Similar Compounds
Cinchonine is structurally similar to other Cinchona alkaloids, such as quinine, quinidine, and cinchonidine . These compounds share a quinoline alkaloid structure and have similar biological activities. cinchonine is unique in its specific stereochemistry and its potential as a glucagon-like peptide-1 receptor agonist . This makes it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes .
Similar compounds include:
Properties
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-FGVBSWQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-10-5 | |
Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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